molecular formula C15H15NO2 B377447 N-(2-methylphenyl)-2-phenoxyacetamide CAS No. 69047-44-5

N-(2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B377447
CAS No.: 69047-44-5
M. Wt: 241.28g/mol
InChI Key: HDXOXQGGFBZOKQ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-phenoxyacetamide is an acetamide derivative featuring a 2-methylphenyl group attached to the nitrogen atom and a phenoxy moiety at the acetyl position. Such derivatives often serve as intermediates for heterocyclic compounds or bioactive molecules .

Properties

CAS No.

69047-44-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28g/mol

IUPAC Name

N-(2-methylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)11-18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

HDXOXQGGFBZOKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Variations in N-Substituents

The nature of the N-substituent significantly influences reactivity, physicochemical properties, and biological activity. Key comparisons include:

Compound Name N-Substituent Key Features Reference
N-(2-Methylphenyl)-2-phenoxyacetamide 2-Methylphenyl Moderate steric bulk; electron-donating methyl group enhances lipophilicity. N/A
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl Electron-withdrawing nitro group increases reactivity in alkylation reactions.
N-(2-Chlorophenyl)-2-phenoxyacetamide 2-Chlorophenyl Chlorine atom introduces electronegativity, potentially altering metabolic stability.
N-(2-Methoxy-4-nitrophenyl)acetamide 2-Methoxy-4-nitrophenyl Nitro and methoxy groups confer dual electronic effects; used in intermediate synthesis.

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in N-(4-nitrophenyl)-2-phenylacetamide) enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • Steric hindrance from substituents like 2-methylphenyl may reduce reaction rates but improve metabolic stability .

Variations in Phenoxy Substituents

Modifications to the phenoxy group impact pharmacological activity:

Compound Name Phenoxy Substituent Biological Activity Reference
This compound Unsubstituted Limited direct data; inferred lower activity. N/A
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 4-Bromo High cytotoxicity and anti-inflammatory activity.
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo...) Varied substituents Anti-inflammatory, analgesic, and antipyretic effects.
N-(2-Ethyl-6-methylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide 5-Methyl-2-isopropyl Herbicidal activity (inferred from analogs).

Key Findings :

  • Electron-withdrawing or bulky substituents (e.g., bromo, nitro) on the phenoxy ring enhance bioactivity. For example, 4-bromo derivatives exhibit cytotoxic effects comparable to standard drugs .
  • Unsubstituted phenoxy groups, as in the target compound, may result in reduced potency due to lower electronic modulation .

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